(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride
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Overview
Description
The compound “(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride” belongs to a class of organic compounds known as cycloalkanes . These are alkanes containing one or more rings .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as sapropterin dihydrochloride have been synthesized using various methods . These methods often involve the use of catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by crystallographic studies . The InChI code provides a specific string of characters that represent the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods . These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Self-Assembly and Structural Design
The semirigid vicinal diamine, such as trans (1R,2R)-diaminocyclohexane, demonstrates the potential for self-assembly into complex structures. For instance, it has been used to anchor N-protected tripeptides, resulting in the formation of highly H-bonded helical open-ended tubular superstructures. This indicates its utility in designing and synthesizing novel molecular architectures with specific functionalities, such as facilitating intricate hydrogen bonding patterns for structural integrity in materials science and nanotechnology (Hanessian et al., 2008).
Catalysis and Cross-Couplings
In the realm of synthetic chemistry, (1R,2S)-Cycloheptane-1,2-diamine derivatives have been applied as effective ligands for metal-catalyzed cross-couplings, particularly in facilitating alkyl-alkyl Suzuki reactions at room temperature. This highlights its role in enhancing the efficiency and scope of cross-coupling reactions, which are pivotal in the construction of complex organic molecules, potentially revolutionizing synthetic methodologies for pharmaceuticals and organic materials (Saito & Fu, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-cycloheptane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOOFCPCSYHQAX-DTQHMAPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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